molecular formula C11H13BN2O2 B7952409 [2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid

[2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid

Cat. No.: B7952409
M. Wt: 216.05 g/mol
InChI Key: NMOZOZAHDUUZCC-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethylpyrazol-1-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 2-bromo-1-(3,5-dimethylpyrazol-1-yl)benzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or ethanol .

Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, water.

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for [2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Properties

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOZOZAHDUUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2C(=CC(=N2)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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